molecular formula C17H19N3O B11135279 1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzotriazole

1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzotriazole

Cat. No.: B11135279
M. Wt: 281.35 g/mol
InChI Key: AZJKOXCLHORUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves several steps. The primary synthetic route includes the reaction of 2,5-dimethylphenol with 3-chloropropylamine to form 3-(2,5-dimethylphenoxy)propylamine. This intermediate is then reacted with 1H-1,2,3-benzotriazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacterial cells, leading to cell death. The compound may also interfere with the cell membrane integrity of microorganisms, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

The uniqueness of 1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole lies in its benzotriazole moiety, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-[3-(2,5-dimethylphenoxy)propyl]benzotriazole

InChI

InChI=1S/C17H19N3O/c1-13-8-9-14(2)17(12-13)21-11-5-10-20-16-7-4-3-6-15(16)18-19-20/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

AZJKOXCLHORUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.